molecular formula C12H13ClN2O2 B2979088 2-(2-chloroacetamido)-N-cyclopropylbenzamide CAS No. 790263-80-8

2-(2-chloroacetamido)-N-cyclopropylbenzamide

Cat. No.: B2979088
CAS No.: 790263-80-8
M. Wt: 252.7
InChI Key: ZRRVGQRDHXTKRU-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-N-cyclopropylbenzamide is a benzamide derivative featuring a chloroacetamido group at the 2-position of the benzene ring and an N-cyclopropyl substituent. Its molecular formula is C₁₂H₁₂ClN₂O₂, with a molecular weight of 266.7 g/mol .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-7-11(16)15-10-4-2-1-3-9(10)12(17)14-8-5-6-8/h1-4,8H,5-7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRVGQRDHXTKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-cyclopropylbenzamide typically involves the following steps:

    Formation of 2-chloroacetamido intermediate: This can be achieved by reacting chloroacetyl chloride with ammonia or an amine under controlled conditions.

    Coupling with benzamide: The 2-chloroacetamido intermediate is then coupled with N-cyclopropylbenzamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Hydrolysis: Conditions typically involve strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution reactions: Products will vary depending on the nucleophile used.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Products will depend on the specific oxidation or reduction pathway.

Scientific Research Applications

2-(2-chloroacetamido)-N-cyclopropylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with proteins, thereby affecting biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The biological and chemical properties of 2-(2-chloroacetamido)-N-cyclopropylbenzamide are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent (N-) Key Features Applications
This compound C₁₂H₁₂ClN₂O₂ Cyclopropyl Rigid, metabolically stable; potential KRas4B/PDE6δ inhibition Anticancer agents, heterocyclic synthesis
2-(2-Chloroacetamido)-N-phenylbenzamide C₁₅H₁₃ClN₂O₂ Phenyl Planar aromatic group; superior antibacterial activity Antibacterial drug intermediates
2-(2-Chloroacetamido)-N-(3-methylphenyl)benzamide C₁₆H₁₅ClN₂O₂ 3-Methylphenyl Enhanced lipophilicity; uncharacterized bioactivity Research scaffold
2-Chloro-N-(2-(N-cyclopropylacetamido)cyclohexyl)acetamide C₁₃H₂₀ClN₂O₂ Cyclohexyl-Cyclopropyl Hybrid steric effects; multiple suppliers Chemical biology probes
Key Observations :

Cyclopropyl vs. Phenyl :

  • The cyclopropyl group in this compound enhances steric hindrance and metabolic stability compared to the phenyl group in its analog. This may improve binding specificity in protein targets like KRas4B .
  • The phenyl analog (C₁₅H₁₃ClN₂O₂) exhibits stronger antibacterial activity due to its planar structure, which facilitates interactions with microbial enzymes .

Reactivity of Chloroacetamido Group :

  • All analogs share the reactive –CH₂Cl group, enabling nucleophilic substitutions to form aziridines, lactams, or piperazines .
  • The cyclopropyl derivative’s reactivity is slightly reduced due to steric effects, making it more suitable for targeted modifications .
Antimicrobial Activity :
  • The phenyl derivative (C₁₅H₁₃ClN₂O₂) was superior to standard drugs in inhibiting Staphylococcus aureus and Candida albicans due to enhanced membrane penetration .

Biological Activity

2-(2-chloroacetamido)-N-cyclopropylbenzamide, also referred to by its CAS number 790263-80-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Amide : The reaction of cyclopropylbenzoyl chloride with 2-amino-2-chloroacetic acid.
  • Purification : The crude product is purified through recrystallization or chromatography to obtain the final compound.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in cancer and inflammatory pathways. It has been shown to inhibit certain enzymes involved in cell proliferation and apoptosis regulation, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through caspase activation .
  • Mechanistic Insights : The compound's mechanism appears to involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Breast Cancer :
    • Objective : To evaluate the efficacy of the compound in MCF-7 cells.
    • Findings : Treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptotic markers such as Annexin V positivity .
  • Case Study on Lung Cancer :
    • Objective : Assessing the impact on A549 cells.
    • Findings : The compound significantly reduced cell migration and invasion capabilities, indicating potential as an anti-metastatic agent .

Comparative Analysis

A comparison with similar compounds reveals that while many benzimidazole derivatives exhibit anticancer properties, this compound shows unique selectivity towards specific cancer types due to its structural features.

Compound NameStructureBiological Activity
This compoundStructureAnticancer, apoptosis induction
Benzimidazole DerivativeStructureGeneral anticancer activity
Quinoline DerivativeStructureBroad-spectrum antimicrobial

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